molecular formula C28H38NO7+ B12977801 (2S,3R,4R,5S,6R)-2-(5-(Azulen-2-ylmethyl)-2-hydroxyphenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol, 2-hydroxy-N,N,N-trimethylethan-1-aminium salt

(2S,3R,4R,5S,6R)-2-(5-(Azulen-2-ylmethyl)-2-hydroxyphenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol, 2-hydroxy-N,N,N-trimethylethan-1-aminium salt

Cat. No.: B12977801
M. Wt: 500.6 g/mol
InChI Key: UKOOBSDARBTSHN-NGOMLPPMSA-N
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Description

The compound (2S,3R,4R,5S,6R)-2-(5-(Azulen-2-ylmethyl)-2-hydroxyphenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol, 2-hydroxy-N,N,N-trimethylethan-1-aminium salt is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure combining azulenyl and phenolic groups with a tetrahydropyran ring, making it an interesting subject for chemical and biological research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R,4R,5S,6R)-2-(5-(Azulen-2-ylmethyl)-2-hydroxyphenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol, 2-hydroxy-N,N,N-trimethylethan-1-aminium salt involves multiple steps The process typically starts with the preparation of the azulenylmethyl group, followed by its attachment to a phenolic compound The resulting intermediate is then subjected to glycosylation to form the tetrahydropyran ring

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various chemical reactions, including:

    Oxidation: The phenolic and hydroxymethyl groups can be oxidized to form quinones and aldehydes, respectively.

    Reduction: The azulenyl group can be reduced to form dihydroazulenes.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers and esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products

    Oxidation: Quinones and aldehydes.

    Reduction: Dihydroazulenes.

    Substitution: Ethers and esters.

Scientific Research Applications

The compound has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antioxidant properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways. The azulenyl group interacts with biological membranes, potentially disrupting their integrity and leading to antimicrobial effects. The phenolic and hydroxymethyl groups can scavenge free radicals, providing antioxidant benefits. The tetrahydropyran ring may enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • (2S,3R,4R,5S,6R)-2-(5-(Azulen-2-ylmethyl)-2-hydroxyphenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol
  • (2S,3R,4R,5S,6R)-2-(5-(Azulen-2-ylmethyl)-2-hydroxyphenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol, 2-hydroxy-N,N,N-trimethylethan-1-aminium chloride

Uniqueness

The presence of the 2-hydroxy-N,N,N-trimethylethan-1-aminium salt group distinguishes this compound from its analogs, potentially enhancing its solubility and bioavailability. This unique feature may contribute to its superior performance in biological and industrial applications.

Properties

Molecular Formula

C28H38NO7+

Molecular Weight

500.6 g/mol

IUPAC Name

(2S,3R,4R,5S,6R)-2-[5-(azulen-2-ylmethyl)-2-hydroxyphenyl]-6-(hydroxymethyl)oxane-3,4,5-triol;2-hydroxyethyl(trimethyl)azanium

InChI

InChI=1S/C23H24O6.C5H14NO/c24-12-19-20(26)21(27)22(28)23(29-19)17-11-13(6-7-18(17)25)8-14-9-15-4-2-1-3-5-16(15)10-14;1-6(2,3)4-5-7/h1-7,9-11,19-28H,8,12H2;7H,4-5H2,1-3H3/q;+1/t19-,20-,21+,22-,23+;/m1./s1

InChI Key

UKOOBSDARBTSHN-NGOMLPPMSA-N

Isomeric SMILES

C[N+](C)(C)CCO.C1=CC=C2C=C(C=C2C=C1)CC3=CC(=C(C=C3)O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O

Canonical SMILES

C[N+](C)(C)CCO.C1=CC=C2C=C(C=C2C=C1)CC3=CC(=C(C=C3)O)C4C(C(C(C(O4)CO)O)O)O

Origin of Product

United States

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